molecular formula C9H16O7 B13766066 methyl 4-O-acetylhexopyranoside CAS No. 7464-26-8

methyl 4-O-acetylhexopyranoside

Cat. No.: B13766066
CAS No.: 7464-26-8
M. Wt: 236.22 g/mol
InChI Key: OWCIMOLLDRPCDP-UHFFFAOYSA-N
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Description

Methyl 4-O-acetylhexopyranoside is a monosaccharide derivative in which a methyl group is attached to the anomeric carbon of a hexopyranose ring, and an acetyl group is selectively introduced at the 4-hydroxyl position. This compound is structurally characterized by its six-membered pyranose ring (hexopyranoside), with the acetyl group at the 4-O position modulating its chemical reactivity, solubility, and biological interactions. It serves as a critical intermediate in carbohydrate chemistry, particularly in glycosylation reactions, and has applications in pharmacological research as a precursor for drug development or a probe for enzymatic studies .

Properties

CAS No.

7464-26-8

Molecular Formula

C9H16O7

Molecular Weight

236.22 g/mol

IUPAC Name

[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C9H16O7/c1-4(11)15-8-5(3-10)16-9(14-2)7(13)6(8)12/h5-10,12-13H,3H2,1-2H3

InChI Key

OWCIMOLLDRPCDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1O)O)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-O-acetylhexopyranoside typically involves the acetylation of methyl hexopyranoside. One common method is to react methyl hexopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the fourth position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-O-acetylhexopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted hexopyranosides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-O-acetylhexopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to carbohydrate metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-O-acetylhexopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl group can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 4-O-acetylhexopyranoside can be contextualized by comparing it with analogous hexopyranosides. Key differences arise from substitution patterns (e.g., acetyl, methoxy, or deoxy groups), regiochemistry, and steric/electronic effects. Below is a detailed analysis:

Structural Analogs with Varying Acetylation Patterns

  • Methyl 2,3,4-Tri-O-acetyl-6-O-tritylhexopyranoside (): This compound features three acetyl groups (2,3,4-O-acetyl) and a bulky trityl group at the 6-O position. The multiple acetylations enhance lipophilicity, making it less water-soluble than this compound. The trityl group provides steric protection, increasing stability during synthetic steps but limiting reactivity in downstream reactions. Such derivatives are often used as intermediates in oligosaccharide synthesis .
  • Methyl 2-Acetamido-4-O-(Tri-O-acetyl-2-deoxyhexopyranosyl)-2-deoxyhexopyranoside (): Unlike the mono-acetylated structure of this compound, this compound incorporates both acetamido and acetyl groups. The 2-deoxy modification reduces steric hindrance, facilitating glycosidic bond formation .

Deoxy and Methoxy Derivatives

  • Methyl 6-Deoxy-β-L-Mannopyranoside Derivatives (): The absence of a hydroxyl group at the 6-position (6-deoxy) increases hydrophobicity compared to this compound. This enhances membrane permeability, making deoxy derivatives valuable in drug delivery systems. However, the lack of a 6-OH group limits participation in certain hydrogen-bonding networks .
  • 4-Methoxyphenyl α-D-Mannopyranoside (): Substitution with a methoxy group at the 4-O position (instead of acetyl) confers greater hydrolytic stability under basic conditions.

Ether-Protected and Sulfated Derivatives

  • α-ribo-Hexopyranoside, Methyl 3-Deoxy-4-O-methyl-2-O-(Phenylmethyl) (): The 4-O-methyl and 2-O-benzyl groups provide dual protection, enhancing stability in acidic environments. Compared to the acetyl group in this compound, methyl ethers are less labile but require harsher conditions for deprotection, limiting their utility in sensitive synthetic pathways .
  • 4-Methoxybenzyl O-(2-Sulfoglucoside) (): Sulfation at the 2-O position introduces a charged sulfate group, drastically increasing water solubility. This contrasts with the neutral acetyl group in this compound, which offers moderate solubility in organic solvents. Sulfated derivatives are often explored for anticoagulant or anti-inflammatory activity .

Physicochemical Properties

Compound Key Substituents Solubility Stability Notable Applications
This compound 4-O-acetyl Moderate (Polar solvents) Hydrolyzable under basic conditions Glycosylation intermediates
Methyl 2,3,4-Tri-O-acetyl-6-O-tritylhexopyranoside 2,3,4-O-acetyl, 6-O-trityl Low (Lipophilic) High (Steric protection) Oligosaccharide synthesis
4-Methoxyphenyl α-D-Mannopyranoside 4-O-methoxy, phenyl High (Aqueous) High (Hydrolytic) Biomedical targeting
Methyl 6-Deoxy-β-L-Mannopyranoside 6-Deoxy Low (Hydrophobic) Moderate Drug delivery systems

Pharmacological Relevance

  • Derivatives like 8-O-acetylshanzhiside methyl ester () highlight the role of acetylation in enhancing bioavailability or modifying pharmacological activity. This compound’s simpler structure may serve as a scaffold for anti-inflammatory or antimicrobial agents .

Biological Activity

Methyl 4-O-acetylhexopyranoside is a glycoside compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H16O7C_9H_{16}O_7 and is characterized by an acetyl group attached to a hexopyranoside structure. The compound's structure is crucial for its biological activity, influencing its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

2. Antioxidant Activity

The compound has demonstrated significant antioxidant properties in vitro. It scavenges free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders .

3. Immunomodulatory Effects

This compound has been shown to modulate immune responses. It enhances the production of cytokines, which are crucial for orchestrating immune responses. This property suggests potential applications in immunotherapy and vaccine development .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest that:

  • Cell Membrane Interaction : The compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : It could inhibit enzymes involved in pathogenicity, thereby reducing microbial virulence.
  • Signal Transduction Modulation : By influencing signaling pathways, it may enhance or suppress specific immune responses.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Bacterial StrainConcentration (µg/mL)Growth Inhibition (%)
Staphylococcus aureus5085
Escherichia coli5078

Case Study 2: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 30 µg/mL, suggesting strong antioxidant capabilities.

CompoundIC50 (µg/mL)
This compound30
Ascorbic Acid25

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